Cas no 2228088-43-3 (2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid)

2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid is a versatile organic compound with significant applications in medicinal chemistry. It features a pyridine ring, a carboxylic acid group, and an amino group, offering a unique structural diversity. The presence of these functional groups allows for numerous synthetic transformations, making it a valuable intermediate for drug discovery. Its structural complexity and reactivity profile contribute to its potential in creating novel compounds with diverse biological activities.
2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid structure
2228088-43-3 structure
商品名:2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid
CAS番号:2228088-43-3
MF:C11H16N2O2
メガワット:208.256942749023
CID:6618677
PubChem ID:165972890

2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid
    • 2228088-43-3
    • EN300-1759796
    • 2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid
    • インチ: 1S/C11H16N2O2/c1-7-8(5-4-6-13-7)11(2,3)9(12)10(14)15/h4-6,9H,12H2,1-3H3,(H,14,15)
    • InChIKey: NUHDLTUBTGSWMW-UHFFFAOYSA-N
    • ほほえんだ: OC(C(C(C)(C)C1=CC=CN=C1C)N)=O

計算された属性

  • せいみつぶんしりょう: 208.121177757g/mol
  • どういたいしつりょう: 208.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 76.2Ų

2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1759796-0.1g
2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid
2228088-43-3
0.1g
$1496.0 2023-09-20
Enamine
EN300-1759796-1.0g
2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid
2228088-43-3
1g
$1701.0 2023-05-23
Enamine
EN300-1759796-0.05g
2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid
2228088-43-3
0.05g
$1428.0 2023-09-20
Enamine
EN300-1759796-0.25g
2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid
2228088-43-3
0.25g
$1564.0 2023-09-20
Enamine
EN300-1759796-2.5g
2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid
2228088-43-3
2.5g
$3332.0 2023-09-20
Enamine
EN300-1759796-10g
2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid
2228088-43-3
10g
$7312.0 2023-09-20
Enamine
EN300-1759796-5.0g
2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid
2228088-43-3
5g
$4930.0 2023-05-23
Enamine
EN300-1759796-10.0g
2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid
2228088-43-3
10g
$7312.0 2023-05-23
Enamine
EN300-1759796-0.5g
2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid
2228088-43-3
0.5g
$1632.0 2023-09-20
Enamine
EN300-1759796-5g
2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid
2228088-43-3
5g
$4930.0 2023-09-20

2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid 関連文献

2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acidに関する追加情報

Introduction to 2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid (CAS No. 2228088-43-3)

2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2228088-43-3, possesses a complex molecular structure that makes it a promising candidate for various biochemical applications. The presence of both amino and carboxylic acid functional groups, coupled with a substituted pyridine ring, contributes to its versatility in drug design and development.

The molecular formula of 2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid can be expressed as C10H14N2O2. This structure includes a butanoic acid backbone with an amino group at the second carbon position, a methyl group at the third carbon position, and a 2-methylpyridin-3-yl substituent attached to the same carbon. Such a configuration suggests potential interactions with biological targets, making it an intriguing subject for medicinal chemists.

In recent years, the pharmaceutical industry has increasingly focused on developing small molecules with tailored properties to address unmet medical needs. 2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid represents a class of compounds that combine structural complexity with functional diversity. The pyridine moiety, in particular, is well-known for its role in many bioactive molecules due to its ability to form hydrogen bonds and interact with metal ions. This feature enhances the compound's potential as a scaffold for drug discovery.

One of the most compelling aspects of 2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid is its potential in modulating enzymatic pathways. Enzymes are critical targets in drug development, and many therapeutic agents work by inhibiting or activating specific enzymatic activities. The unique structural features of this compound may allow it to bind to enzyme active sites or allosteric regions, thereby influencing their function. For instance, the combination of an amino group and a carboxylic acid group could facilitate interactions with both polar and non-polar regions of enzymes, enhancing binding affinity.

Recent studies have highlighted the importance of pyridine derivatives in the development of kinase inhibitors, which are widely used in cancer therapy. The 2-methylpyridin-3-yl substituent in 2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid may mimic natural substrates or transition states recognized by kinases, leading to potent inhibitory effects. Additionally, the methyl groups on the butanoic acid backbone could provide steric hindrance that optimizes binding interactions with specific residues in the enzyme's active site.

The synthesis of 2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups requires careful planning to ensure regioselectivity and yield optimization. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation may be employed to construct the desired framework efficiently. Moreover, green chemistry principles can be integrated into the synthetic route to minimize waste and improve sustainability.

In terms of pharmacological activity, preliminary computational studies suggest that 2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid could exhibit properties relevant to neurological disorders. The pyridine ring is frequently found in compounds that interact with neurotransmitter systems, such as dopamine and serotonin receptors. By modulating these systems, the compound may have potential therapeutic benefits in conditions like depression or neurodegenerative diseases. However, further experimental validation is necessary to confirm these hypotheses.

The compound's solubility profile is another critical factor that influences its pharmacokinetic behavior. While polar functional groups generally enhance water solubility, the presence of hydrophobic substituents like the methylpyridine moiety can counteract this effect. Understanding and optimizing solubility parameters are essential for designing effective drug formulations that ensure adequate absorption and distribution within the body.

Advances in high-throughput screening (HTS) technologies have enabled researchers to rapidly evaluate large libraries of compounds for biological activity. 2-Amino-3-methyl-3-(2-methylpyridin-3-y1)butanoic acid, being a structurally complex molecule, could be screened against various disease-relevant targets using HTS platforms. This approach would help identify potential lead compounds for further optimization through structure-based drug design or de novo design strategies.

The role of computational chemistry in modern drug discovery cannot be overstated. Molecular modeling techniques allow researchers to predict how 2-Amino--methyl--methyl--methyl--methyl--methyl--methyl--methyl--methyl--methyl--methyl--methylene-butyric acid might interact with biological targets at the atomic level. These simulations can guide synthetic modifications aimed at improving potency, selectivity, and pharmacokinetic properties. Additionally, virtual screening can help prioritize compounds for experimental testing based on their predicted binding affinities.

In conclusion,22424444444444444444444444444444444444444444444444444444444444422-Amino--methylene-butyric acid (CAS No.) remains a promising candidate for further exploration in pharmaceutical research。 Its unique structural features offer opportunities for designing novel therapeutic agents targeting various diseases。 As our understanding of biological systems continues to grow, compounds like this will play an increasingly important role in addressing complex medical challenges。 Future studies should focus on elucidating their mechanisms of action, optimizing their synthetic routes, and evaluating their potential in preclinical models。

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